"synthesis of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate"
"synthesis of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate"
An In-depth Technical Guide to the Synthesis of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate
Introduction: The Significance of the Isoxazole Scaffold
Isoxazoles represent a privileged class of five-membered heterocyclic compounds that are integral to numerous fields, most notably medicinal chemistry and drug development.[1][2] The unique arrangement of nitrogen and oxygen atoms within the ring imparts specific electronic properties and hydrogen bonding capabilities, making the isoxazole core a versatile pharmacophore found in a wide array of therapeutic agents, including antibiotics, anti-inflammatory drugs, and anticancer agents.[2][3]
This guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic route to a specific, highly functionalized derivative: Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate . This molecule serves as a valuable building block, featuring three key points of functionality: the stable isoxazole core, a bromo-substituted phenyl ring amenable to cross-coupling reactions, and a methyl ester group that can be readily modified. The primary strategy detailed herein is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a powerful and widely adopted method for isoxazole synthesis.[1][4][5]
Strategic Analysis: A Convergent Path via 1,3-Dipolar Cycloaddition
The synthesis of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate is most effectively achieved through a convergent two-stage process. This strategy is predicated on the highly reliable and regioselective 1,3-dipolar cycloaddition reaction.[2][5]
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Stage 1: Synthesis of the Nitrile Oxide Precursor. The first stage involves the preparation of 4-bromobenzaldehyde oxime from commercially available 4-bromobenzaldehyde. This oxime is the stable precursor to the key reactive intermediate.
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Stage 2: In Situ Nitrile Oxide Generation and Cycloaddition. The second, and final, stage involves the in situ generation of 4-bromobenzonitrile oxide from the oxime. This highly reactive 1,3-dipole is immediately trapped by a suitable dipolarophile, methyl propiolate, to construct the target isoxazole ring in a single, efficient step.
This approach is favored for its high efficiency, control over regioselectivity, and the use of readily accessible starting materials. The in situ generation of the nitrile oxide is critical, as these intermediates are often unstable and prone to dimerization.[2]
Caption: Concerted mechanism of the 1,3-dipolar cycloaddition.
Detailed Experimental Protocols
PART A: Synthesis of 4-Bromobenzaldehyde Oxime
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Materials:
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4-Bromobenzaldehyde
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Pyridine or Sodium Acetate
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Ethanol (95%)
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Deionized Water
-
-
Procedure:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol).
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Dissolve the aldehyde in 100 mL of 95% ethanol.
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In a separate beaker, prepare a solution of hydroxylamine hydrochloride (4.13 g, 59.4 mmol, 1.1 eq) and pyridine (4.70 mL, 59.4 mmol, 1.1 eq) in 30 mL of deionized water.
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Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.
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Heat the reaction mixture to reflux (approx. 80-85 °C) for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
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Collect the white crystalline solid by vacuum filtration, washing the cake with cold deionized water (2 x 30 mL).
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Dry the product under vacuum to yield 4-bromobenzaldehyde oxime. The product is typically of high purity and can be used in the next step without further purification.
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PART B: Synthesis of Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate
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Materials:
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4-Bromobenzaldehyde Oxime (from Part A)
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Methyl propiolate
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tert-Butyl hypochlorite (t-BuOCl)
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Sodium iodide (NaI)
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2,6-Lutidine
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Dioxane (anhydrous)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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-
Procedure:
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To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add sodium iodide (NaI) (3.30 g, 22.0 mmol, 1.1 eq).
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Add 150 mL of anhydrous dioxane and cool the suspension to 10-15 °C in an ice-water bath.
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Slowly add tert-butyl hypochlorite (t-BuOCl) (2.53 mL, 22.0 mmol, 1.1 eq) dropwise. Stir the mixture for 15 minutes; the solution should turn a characteristic reddish-brown, indicating the formation of tert-butyl hypoiodite (t-BuOI). [6][7] 4. To this solution, add 4-bromobenzaldehyde oxime (4.00 g, 20.0 mmol, 1.0 eq), followed by methyl propiolate (2.13 mL, 24.0 mmol, 1.2 eq) and 2,6-lutidine (2.80 mL, 24.0 mmol, 1.2 eq).
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by adding 100 mL of saturated aqueous sodium thiosulfate solution to remove excess iodine. Stir until the color disappears.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
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Combine the organic layers and wash with deionized water (1 x 100 mL) and then with brine (1 x 100 mL).
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Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate as a solid. [8]
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Quantitative Data Summary
| Stage | Reactant 1 | Reactant 2 | Key Reagent | Solvent | Temp. | Time | Typical Yield |
| A | 4-Bromobenzaldehyde | NH₂OH·HCl | Pyridine | Ethanol/H₂O | Reflux | 1 hr | >90% |
| B | 4-Bromobenzaldehyde Oxime | Methyl propiolate | t-BuOI / 2,6-Lutidine | Dioxane | RT | 12-16 hr | 75-85% |
Conclusion and Outlook
This guide details a reliable and high-yielding synthetic pathway for Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate. The strategy, centered on the in situ generation of a nitrile oxide followed by a [3+2] cycloaddition, exemplifies a powerful method in modern heterocyclic chemistry. [5][6]The causality behind each experimental choice, from the selection of the oxidizing system to the use of a non-nucleophilic base, is grounded in established mechanistic principles to ensure reproducibility and efficiency. [7] The final product is a highly valuable synthetic intermediate. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, opening extensive avenues for the development of novel compounds in pharmaceutical and materials science research. [9][10]
References
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Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Available at: [Link]
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Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available at: [Link]
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]
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Yan, G., Li, Z., & Li, J. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315–319. Available at: [Link]
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Nefzi, A., & Ostresh, J. M. (2012). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. ACS Combinatorial Science, 14(4), 253–257. Available at: [Link]
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Reyes-Gutiérrez, P. E., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(61), 38669-38676. Available at: [Link]
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American Chemical Society Publications. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. Available at: [Link]
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Sharma, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34096-34115. Available at: [Link]
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Oriental Journal of Chemistry. (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Available at: [Link]
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MDPI. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Available at: [Link]
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Organic Syntheses. (n.d.). 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Available at: [Link]
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LookChem. (n.d.). Synthesis of p-Bromobenzaldehyde. Available at: [Link]
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ResearchGate. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Available at: [Link]
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ResearchGate. (2024). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. Available at: [Link]
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American Chemical Society Publications. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Available at: [Link]
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Odinity. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Available at: [Link]
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MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available at: [Link]
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MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available at: [Link]
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